Cas no 87691-88-1 (3-piperazin-1-yl-1,2-benzothiazole;hydrochloride)

3-Piperazin-1-yl-1,2-benzothiazole hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a piperazine moiety, rendered as its hydrochloride salt for enhanced stability and solubility. This structure imparts versatility in pharmaceutical and chemical research, particularly in the development of bioactive molecules. The compound's piperazine group facilitates interactions with biological targets, making it valuable in medicinal chemistry for potential CNS-active agents or enzyme inhibitors. Its hydrochloride form ensures improved handling and compatibility in synthetic applications. The benzothiazole scaffold is known for its role in diverse therapeutic areas, suggesting utility in drug discovery and mechanistic studies. Suitable for controlled laboratory use under standard safety protocols.
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride structure
87691-88-1 structure
Product Name:3-piperazin-1-yl-1,2-benzothiazole;hydrochloride
CAS No:87691-88-1
MF:C11H14ClN3S
MW:255.766959667206
MDL:MFCD00674131
CID:61111
PubChem ID:11521711
Update Time:2025-05-23

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Piperazinobenzisothiazole hydrochloride
    • 1-(1,2-BENZISOTHIAZOL-3-YL)-PIPERAZINE HYDROCHLORIDE
    • 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride (1:1) (Ziprasidone Related Compound A)
    • 3-(1-Piperazinyl)-1,
    • 3-(1-piperazinyl)-1,2-Benzisothiazole hydrochloride
    • 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride (1:1) (Ziprasidone Related Compound A)
    • 3-Piperazin-1-yl-benzo[d]isothiazole hydrochloride
    • 3-Piperazinyl-1,2-benzisothiazole hydrochloride
    • 3-PIPERAZINYL-1,2-BENZISOTHIAZOLE.HCL
    • 1-(1,2-Benzisothiazol-3-yl)piperazine hydrochloride
    • 3-(Piperazin-1-yl)benzo[d]isothiazole hydrochloride
    • 3-(Piperazin-1-yl)benzo[d]isothiazole xhydrochloride
    • 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
    • 3-(piperazin-1-yl)-1,2-benzothiazole hydrochloride
    • OSY1987N5V
    • 4-(1,2-Benzisothiazol-3-yl)pipe
    • 1,2-Benzisothiazole-3-(1-piperazinyl) Hydrochloride
    • 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride
    • 1,2-Benzisothiazole, 3-(1-piperazinyl)-, monohydrochloride (9CI)
    • 4-(1,2-Benzisothiazol-3-yl)piperazine hydrochloride
    • 3-Piperazin-1-yl-1,2-benzisothiazole Hydrochloride
    • BCP21339
    • DB-015196
    • 3-(Piperazin-1-yl)benzo[d]isothiazolexhydrochloride
    • DTXCID60159048
    • BITP HCl
    • 3-piperazin-1-yl-benzoisothiazole hydrochloride
    • 3-(1-Piperazinyl)-1,2-benzisothiazole HCl
    • EN300-651470
    • MFCD00674131
    • EC 421-310-6
    • 3-(Piperazin-1-yl)benzo[d]isothiazole monohydrochloride
    • AC-3233
    • UNII-OSY1987N5V
    • 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:1)
    • 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride
    • BCP13330
    • AC-26997
    • CS-0097776
    • NS00078547
    • MLS000718830
    • SCHEMBL1737330
    • DTXSID30236557
    • 3-Piperazinyl-1,2-benzisothiazolehydrochloride
    • SMR000291098
    • SY112272
    • Q27285821
    • 3-(Piperazin-1-yl)-benzo(d)isothiazole hydrochloride
    • DS-1121
    • SY004864
    • 3-piperazin-1-yl-1,2-benzothiazole,hydrochloride
    • 1,2-benzisothiazole,3-(1-piperazinyl)hcl
    • 3-Piperazinyl-1,2-benzisothiazole, HCl
    • SB14699
    • 1-(1,2-benzisothiazol-3-yl)piperazine hydrochoride
    • 3-PIPERAZINOBENZISOTHIAZOLE
    • CHEMBL1204336
    • AKOS015849232
    • J-513071
    • C11H14ClN3S
    • 87691-88-1
    • 1,2-Benzisothiazole, 3-(1-piperazinyl)-, monohydrochloride
    • DB-021567
    • 144010-02-6
    • 3-(1-piperazinyl)-1,2-benzoisothiazole hydrochloride
    • MDL: MFCD00674131
    • Inchi: 1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
    • InChI Key: DOQLJTKEUIJSKK-UHFFFAOYSA-N
    • SMILES: Cl.N1=C(N2CCNCC2)C2C(=CC=CC=2)S1

Computed Properties

  • Exact Mass: 255.0596963g/mol
  • Monoisotopic Mass: 255.0596963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.4

Experimental Properties

  • Boiling Point: 320.2°C at 760 mmHg
  • Flash Point: 147.4℃

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • Safety Instruction: 24/25
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,Room Temperature(BD13180)

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3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
2.1 -
Reference
Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents
Yevich, Joseph P.; et al, Journal of Medicinal Chemistry, 1986, 29(3), 359-69

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Toluene
2.1 Reagents: Ammonium hydroxide ,  Chlorine Solvents: Dichloromethane
3.1 Reagents: Phosphorus oxychloride
4.1 -
Reference
Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents
Yevich, Joseph P.; et al, Journal of Medicinal Chemistry, 1986, 29(3), 359-69

Production Method 3

Reaction Conditions
1.1 Solvents: Pyridine
1.2 Solvents: Pyridine
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Water
Reference
New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs
Walinsky, Stanley W.; et al, Organic Process Research & Development, 1999, 3(2), 126-130

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ;  rt → 100 °C; 24 h, 100 °C
1.2 Reagents: Hydroxide Solvents: Water ;  pH 12.5
1.3 Reagents: Hydrochloric acid Solvents: Water ;  45 min, pH 2, 0 °C
Reference
Synthesis of ziprasidone
Wang, Yi; et al, Jingxi Huagong Zhongjianti, 2010, 40(5), 37-39

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium nitrite
1.2 Reagents: Cupric chloride
2.1 Solvents: tert-Butanol
2.2 Reagents: Hydrochloric acid Solvents: Isopropanol
Reference
Preparation of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride (1:1) (ZPR intermediate)
Anonymous, IP.com Journal, 2008, 8,

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
2.1 Solvents: tert-Butanol
2.2 Reagents: Hydrochloric acid Solvents: Isopropanol
Reference
Preparation of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride (1:1) (ZPR intermediate)
Anonymous, IP.com Journal, 2008, 8,

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Chlorine Solvents: Dichloromethane
2.1 Reagents: Phosphorus oxychloride
3.1 -
Reference
Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents
Yevich, Joseph P.; et al, Journal of Medicinal Chemistry, 1986, 29(3), 359-69

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Raw materials

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Preparation Products

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:87691-88-1)3-Piperazinyl-1,2-benzisothiazole hydrochloride
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Amadis Chemical Company Limited
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(CAS:87691-88-1)3-piperazin-1-yl-1,2-benzothiazole;hydrochloride
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:35
Price ($):183.0
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Additional information on 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride

Introduction to 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride (CAS No. 87691-88-1)

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 87691-88-1, is a significant compound in the realm of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole class, which is well-documented for its broad spectrum of biological activities. The introduction of a piperazine moiety into the benzothiazole core enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development.

The benzothiazole ring system is known for its ability to interact with various biological targets, including enzymes and receptors, due to its aromatic structure and heterocyclic nature. The presence of the piperazine group further modulates the electronic properties of the molecule, influencing its binding affinity and selectivity. This combination has led to extensive research into derivatives of this class for potential therapeutic applications.

In recent years, 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride has garnered attention in academic and industrial research settings. Its hydrochloride salt form improves solubility and stability, making it more suitable for formulation into pharmaceutical products. Studies have demonstrated its efficacy in various preclinical models, suggesting potential applications in treating neurological disorders, infectious diseases, and inflammatory conditions.

One of the most compelling aspects of this compound is its role as a lead molecule in the development of novel therapeutics. Researchers have leveraged its structural features to design molecules that exhibit improved pharmacokinetic profiles and reduced side effects. For instance, modifications to the piperazine ring have been explored to enhance binding interactions with specific biological targets, leading to more potent and selective drug candidates.

Recent advancements in computational chemistry and molecular modeling have further accelerated the discovery process for 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride derivatives. These techniques allow scientists to predict the behavior of molecules in vivo with high accuracy, reducing the time and cost associated with traditional trial-and-error approaches. As a result, several promising candidates derived from this scaffold are now entering clinical trials.

The therapeutic potential of 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride extends beyond traditional pharmaceutical applications. Its unique chemical properties make it a versatile tool for researchers studying drug-receptor interactions at a molecular level. By understanding how this compound interacts with biological targets, scientists can gain insights into disease mechanisms and develop more effective treatment strategies.

In conclusion, 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride (CAS No. 87691-88-1) represents a significant advancement in medicinal chemistry. Its combination of structural features and biological activity makes it a valuable compound for drug discovery and development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the treatment of various human diseases.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:87691-88-1)3-Piperazinyl-1,2-benzisothiazole hydrochloride
sfd7881
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:87691-88-1)3-piperazin-1-yl-1,2-benzothiazole;hydrochloride
A862467
Purity:99%
Quantity:100g
Price ($):183.0
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